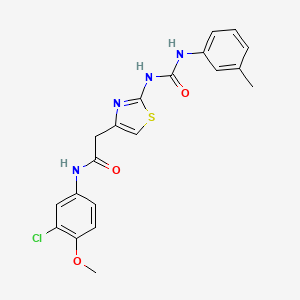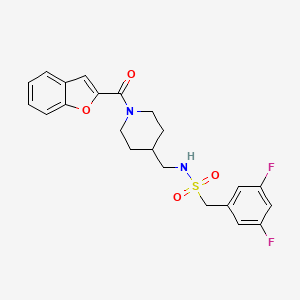
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide, also known as MEOP or MEOP-Na, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the orexin 1 receptor, which plays a critical role in regulating wakefulness and arousal. MEOP has been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and other neurological conditions.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for synthesizing derivatives of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide through a one-pot synthesis under ultrasound irradiation, highlighting its efficiency in organic synthesis (Mokhtary & Torabi, 2017).
Radioligand Binding and Sigma Receptor Affinity
- Berardi et al. (2005) explored the sigma-subtype affinities of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide derivatives, using radioligand binding assays. Their findings indicated significant binding affinity and selectivity, highlighting its potential in neuropharmacology (Berardi et al., 2005).
Potential in Positron Emission Tomography (PET)
- Matarrese et al. (2000) investigated the use of a labeled derivative of this compound for assessing Dopamine D4 receptors in vivo using PET, demonstrating its potential in neuroimaging studies (Matarrese et al., 2000).
Crystallography and Molecular Structure
- Tinant et al. (1994) conducted a crystallographic study on a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, to understand its molecular conformation, which is crucial in drug design and molecular modeling (Tinant et al., 1994).
Anti-Angiogenic and Anti-Tumor Activities
- Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a structurally similar compound, as a potent inhibitor of aminopeptidase N and an anti-angiogenic agent, suggesting its potential in cancer research and therapy (Lee et al., 2005).
Anti-HIV Activity
- Hamad et al. (2010) synthesized derivatives of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, demonstrating their inhibitory activity against HIV, indicating its potential in antiviral drug development (Hamad et al., 2010).
Anti-Asthmatic Properties
- Lee et al. (1995) examined N-[2-(4-(benzhydryloxy)piperidino)ethyl]-3-hydroxy-5-(3-pyridyl methoxy)-2- naphthamide, a related compound, for its potential as an anti-asthmatic agent, revealing insights into its mechanism of action and therapeutic potential in respiratory diseases (Lee et al., 1995).
Antiproliferative Effects and Potential in Parkinson's Disease
- Gomathy et al. (2012) synthesized novel acetamide derivatives with potential anti-Parkinson's activity, indicating its relevance in neurodegenerative disease research (Gomathy et al., 2012).
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-13-12-22-10-8-18(9-11-22)21-20(23)15-25-19-7-6-16-4-2-3-5-17(16)14-19/h2-7,14,18H,8-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGBEJIWFRMWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(naphthalen-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)


![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)
![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)
